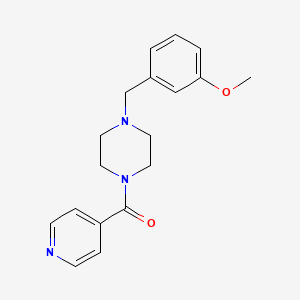
2-(4-cyanophenoxy)-N-(4-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-cyanophenoxy)-N-(4-methylphenyl)acetamide, commonly known as CM156, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CM156 belongs to the class of small molecules known as N-phenylacetamides and has been found to possess promising anti-inflammatory and anticancer properties. In
作用机制
The exact mechanism of action of CM156 is not fully understood. However, it has been suggested that CM156 exerts its anti-inflammatory and anticancer effects by targeting multiple signaling pathways.
Anti-inflammatory Effects: CM156 has been found to inhibit the activation of the NF-κB signaling pathway, which is a key mediator of inflammation. This suggests that CM156 exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines through the NF-κB signaling pathway.
Anticancer Effects: CM156 has been found to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of multiple genes involved in these processes. This suggests that CM156 exerts its anticancer effects by targeting multiple signaling pathways involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects
CM156 has been found to exert a number of biochemical and physiological effects. Some of the most notable effects include its ability to inhibit the production of pro-inflammatory cytokines, induce cell cycle arrest and apoptosis in cancer cells, and regulate the expression of multiple genes involved in these processes.
实验室实验的优点和局限性
The advantages of using CM156 in lab experiments include its potent anti-inflammatory and anticancer properties, as well as its ability to target multiple signaling pathways. However, the limitations of using CM156 in lab experiments include its relatively complex synthesis method and the need for further studies to fully understand its mechanism of action.
未来方向
There are numerous future directions for the study of CM156. Some of the most promising areas of research include:
1. Further studies to fully understand the mechanism of action of CM156.
2. The development of more efficient and cost-effective synthesis methods for CM156.
3. The evaluation of the potential therapeutic applications of CM156 in other diseases such as Alzheimer's disease and Parkinson's disease.
4. The development of CM156 derivatives with improved pharmacological properties.
Conclusion
In conclusion, CM156 is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CM156 possesses potent anti-inflammatory and anticancer properties and has been found to target multiple signaling pathways. While further studies are needed to fully understand the mechanism of action of CM156, it is clear that CM156 has the potential to be used as a therapeutic agent for the treatment of inflammatory diseases and cancer.
合成方法
The synthesis of CM156 involves a multi-step process that includes the reaction of 4-cyanophenol with 4-methylphenylacetic acid, followed by the addition of thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-aminoethanol to form the desired product, CM156.
科学研究应用
CM156 has been the subject of numerous scientific studies due to its potential therapeutic applications. Some of the most promising research areas include its anti-inflammatory and anticancer properties.
Anti-inflammatory Properties: CM156 has been found to possess potent anti-inflammatory properties. In a study conducted by Li et al. (2019), CM156 was found to significantly reduce the production of pro-inflammatory cytokines in macrophages. This suggests that CM156 has the potential to be used as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Anticancer Properties: CM156 has also been found to possess promising anticancer properties. In a study conducted by Wang et al. (2018), CM156 was found to inhibit the growth of human breast cancer cells by inducing cell cycle arrest and apoptosis. This suggests that CM156 has the potential to be used as a therapeutic agent for the treatment of breast cancer.
属性
IUPAC Name |
2-(4-cyanophenoxy)-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-12-2-6-14(7-3-12)18-16(19)11-20-15-8-4-13(10-17)5-9-15/h2-9H,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDRYMKLKOITTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(4-ethylphenoxy)acetyl]morpholine](/img/structure/B5774479.png)
![2-[3-(4-bromophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5774484.png)
![2-[(4-carboxybenzyl)amino]benzoic acid](/img/structure/B5774511.png)

![3-(4-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5774525.png)


![N-(5-chloro-2-methoxyphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea](/img/structure/B5774539.png)
![3-(2-methoxyphenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5774546.png)

![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5774571.png)
![N-[3-(benzyloxy)-4-methoxybenzyl]-3-fluoroaniline](/img/structure/B5774578.png)
